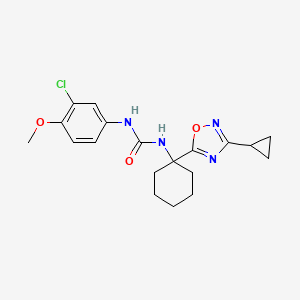

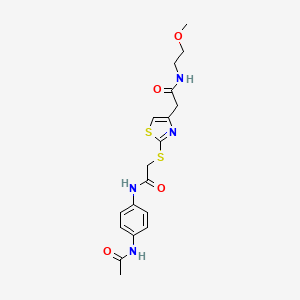

![molecular formula C8H16ClNO B2591735 [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2287237-68-5](/img/structure/B2591735.png)

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol hydrochloride, has the CAS Number 2753005-07-9 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is (1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride . Its Inchi Code is 1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 . The molecular weight of this compound is 177.67 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 177.67 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis and transformation of amino acid derivatives and bicyclic compounds. A method for the synthesis of amino acid methyl ester hydrochlorides, including similar bicyclic amino alcohols, involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane, offering a pathway to a variety of aromatic and aliphatic amino acids (Jiabo Li & Y. Sha, 2008). This process is notable for its compatibility with a range of amino acids, showcasing the versatility of the starting compound in synthetic applications.

Catalysis and Enantioselective Synthesis

The compound is also a precursor in the synthesis of novel carbocyclic nucleoside analogues, which are of interest for their potential biological activities. By undergoing various transformations, including hydroboration, oxidation, and reduction, the intermediates derived from [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride can lead to the formation of purine and thymine analogues, highlighting its utility in nucleoside analogue synthesis (Milan Dejmek et al., 2007). The enantiomers prepared through this pathway demonstrate the compound's applicability in the creation of enantioselective molecules, crucial for drug development.

Material Science and Nanotechnology

In material science, the hetero bicyclic compound derived from reactions involving [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has been used as a reducing and stabilizing agent in the synthesis of zinc nanoparticles (V. Pushpanathan & D. S. Kumar, 2014). This application showcases the compound's potential in nanotechnology, particularly in the preparation of metal nanoparticles, which are essential for various technological advancements.

Safety And Hazards

Propiedades

IUPAC Name |

[(1R,2R,4R)-2-amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZOUDXDHXRJO-CZEXFEQNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]1C[C@H]2N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)

![3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2591675.png)